

molecular structure and phase behavior of cholesteryl nonanoate

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Compound of Interest

Compound Name: *cholesterol n-nonyl carbonate*

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An In-depth Technical Guide on the Molecular Structure and Phase Behavior of Cholesteryl Nonanoate

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of cholesteryl nonanoate, a widely studied cholesterol ester known for its rich thermotropic liquid crystalline behavior. It details the compound's molecular structure, phase transitions, and the experimental methodologies used for its characterization.

Molecular Structure

Cholesteryl nonanoate (also known as cholesteryl pelargonate) is an ester formed from cholesterol and nonanoic acid.^{[1][2]} Its chemical formula is C₃₆H₆₂O₂ with a molecular weight of approximately 526.88 g/mol.^{[3][4]} The molecule's structure is amphiphilic in nature, consisting of two distinct parts: a rigid, bulky steroid core derived from cholesterol and a flexible, linear nine-carbon aliphatic chain from the nonanoate group.^[5] This unique combination of a rigid and a flexible moiety is the primary reason for its ability to form mesophases (liquid crystal phases) upon changes in temperature.^[5]

Table 1: Molecular and Physical Properties of Cholesteryl Nonanoate

Property	Value	Reference
IUPAC Name	[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] nonanoate	[4][6]
Synonyms	Cholesteryl pelargonate, 5-Cholesten-3 β -ol 3-nonanoate	[3]
CAS Number	1182-66-7	[3]
Molecular Formula	C ₃₆ H ₆₂ O ₂	[3][4]
Molecular Weight	526.88 g/mol	[3][4]
Appearance	White crystalline solid	[2][7]

| Solubility | Insoluble in water; Soluble in organic solvents like Chloroform and Tetrahydrofuran (THF) | [2][6][7] |

Phase Behavior and Thermotropic Transitions

Cholesteryl nonanoate is a thermotropic liquid crystal, meaning its phases change as a function of temperature.[8] Upon heating from its solid crystalline state, it transitions through one or more liquid crystalline mesophases before becoming a clear isotropic liquid.[9][10] The specific sequence of phases observed is typically Crystalline (Cr) \rightarrow Smectic A (SmA) \rightarrow Cholesteric (Ch) or Chiral Nematic (N*) \rightarrow Isotropic (Iso).[11]

- Smectic A (SmA) Phase: In this phase, the molecules are arranged in layers. The long axes of the molecules are, on average, oriented perpendicular to the layer planes, and there is no long-range positional order within the layers themselves.[5]
- Cholesteric (Ch) Phase: This phase is characterized by a helical superstructure. Within any given plane, the molecules have a nematic-like orientational order, but the direction of this orientation twists progressively in adjacent planes, forming a helix.[12] This helical structure

is responsible for the unique optical properties of the cholesteric phase, such as selective reflection of circularly polarized light, which results in iridescent colors that are highly sensitive to temperature.[9][12][13] The distance over which the director rotates by 360° is known as the helical pitch.[12]

- Isotropic (Iso) Phase: At high temperatures, the substance melts into a true isotropic liquid, where the molecules are randomly oriented and positioned, and the material is optically clear.[10]

The precise transition temperatures can vary slightly between studies due to differences in sample purity and experimental conditions (e.g., heating/cooling rates).[11]

Table 2: Quantitative Phase Transition Data for Cholestryl Nonanoate (on heating)

Phase Transition	Temperature Range (°C)	Enthalpy (ΔH)	Reference
Crystalline → Smectic A	75 - 77.5	31.8 J/g	[11]
Smectic A → Cholesteric (N*)	78.6 - 79	1.1 J/g	[11]

| Cholesteric (N*) → Isotropic | 90 - 93 | 1.0 J/g ||

Experimental Characterization Protocols

The phase behavior of cholestryl nonanoate is primarily investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM). Structural details are further elucidated by X-ray diffraction (XRD).

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpy changes associated with phase transitions.

Methodology:

- Sample Preparation: A small amount of high-purity cholesteryl nonanoate (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
- Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) to prevent oxidation.
- Thermal Program:
 - The sample is first heated to a temperature above its isotropic clearing point (e.g., 100°C) to erase any previous thermal history.
 - It is then cooled at a controlled rate (e.g., 5-10 K/min) to a temperature well below its crystallization point (e.g., 25°C).[14]
 - Finally, a heating scan is performed at the same controlled rate from the low temperature up to the isotropic phase.[15]
- Data Analysis: The heat flow is recorded as a function of temperature. Phase transitions appear as peaks on the DSC thermogram.[14] The peak onset temperature is taken as the transition temperature, and the integrated area of the peak corresponds to the enthalpy of the transition.

Polarized Optical Microscopy (POM)

Objective: To visually identify and characterize the textures of the different liquid crystal phases.

Methodology:

- Sample Preparation: A small quantity of cholesteryl nonanoate is placed on a clean glass microscope slide and covered with a coverslip.
- Heating Stage: The slide is placed on a programmable hot stage mounted on the polarizing microscope. The hot stage allows for precise temperature control and variation.
- Observation: The sample is observed through the microscope between crossed polarizers.

- Thermal Program: The sample is slowly heated from its crystalline phase through its mesophases to the isotropic liquid. The temperature is then slowly lowered to observe the transitions upon cooling.[12][13]
- Texture Identification: Each liquid crystal phase exhibits a characteristic optical texture. For cholesteryl nonanoate, one would observe the crystalline structure, followed by the smectic phase textures, and then the colorful, often fingerprint-like or focal conic textures of the cholesteric phase.[13][16] The isotropic phase appears completely dark under crossed polarizers. Micrographs are taken at various temperatures to document these textures.[16]

X-ray Diffraction (XRD)

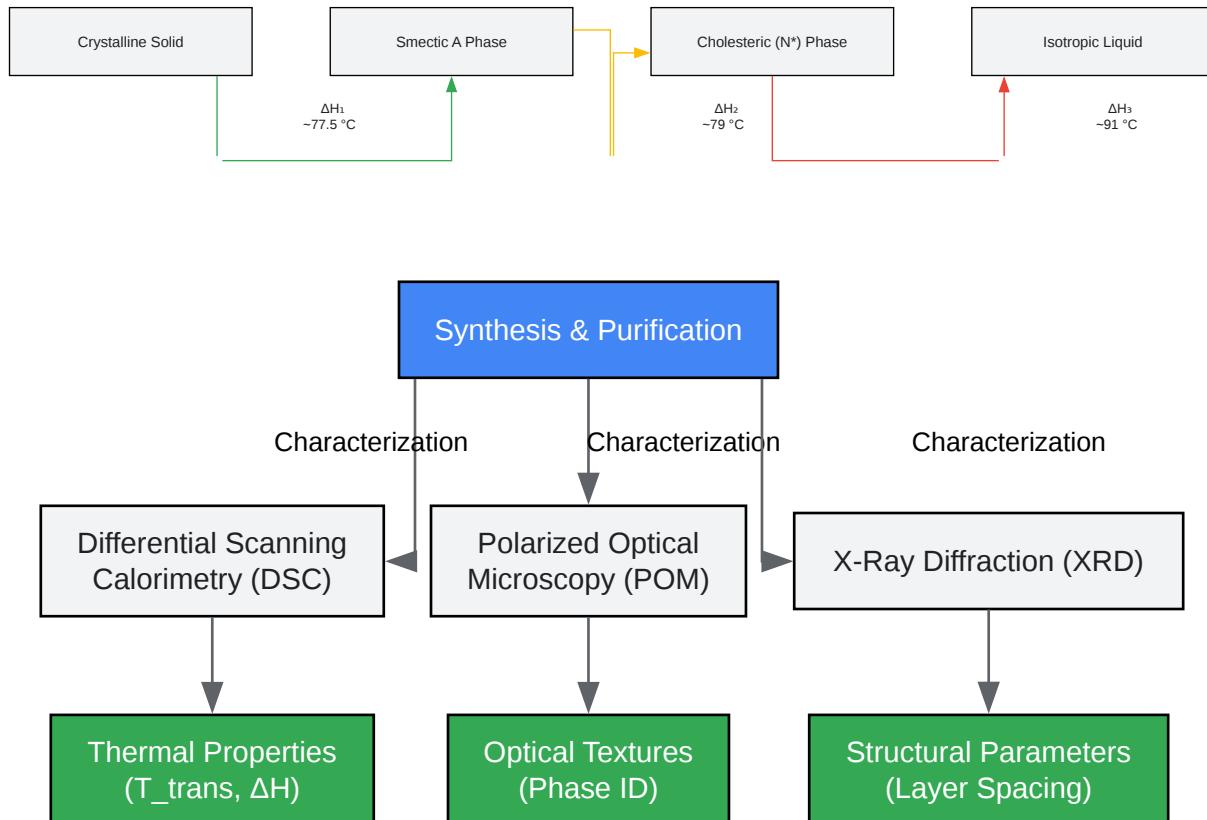
Objective: To obtain information about the molecular arrangement and structural parameters, such as layer spacing in the smectic phase.

Methodology:

- Sample Preparation: Cholesteryl nonanoate is loaded into a thin-walled glass capillary tube.
- Instrument Setup: The capillary is mounted in a diffractometer equipped with a temperature-controlled sample holder. A monochromatic X-ray beam (commonly Cu K α radiation) is directed at the sample.
- Data Collection: The diffraction pattern is recorded on a 2D detector.
 - Small-Angle X-ray Scattering (SAXS): In the smectic phase, a sharp, low-angle reflection is expected, corresponding to the smectic layer spacing (d).
 - Wide-Angle X-ray Scattering (WAXS): In both smectic and cholesteric phases, a diffuse, wide-angle halo is observed, indicating the lack of long-range positional order within the layers (smectic) or along the director axis (cholesteric). This corresponds to the average distance between neighboring molecules.
- Analysis: The layer spacing 'd' in the SmA phase can be calculated from the position of the SAXS peak using Bragg's Law. The temperature dependence of these structural features can be studied by collecting diffraction patterns at various controlled temperatures.

Visualizations

The following diagrams illustrate the logical relationships in the phase behavior and experimental analysis of cholesteryl nonanoate.



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